GaP plays a significant role in materials science research due to its interesting structural, optical, and mechanical properties, which can be modified by various treatments, including swift heavy ion irradiation and thermal annealing. [, , , , ] These modifications influence the material's morphology, conductivity, and thermal properties, opening up new possibilities for tailoring its characteristics for specific applications. [, , , , ]
Gallium phosphide is primarily sourced from its constituent elements, gallium and phosphorus. It has garnered attention due to its properties that are suitable for applications in light-emitting diodes, laser diodes, and solar cells. Its indirect bandgap of approximately 2.26 electron volts allows it to effectively emit light in the visible spectrum, particularly in green wavelengths, which is advantageous for optoelectronic devices .
The synthesis of gallium phosphide can be achieved through several methods:
Gallium phosphide crystallizes in a zinc blende structure, which is characterized by a face-centered cubic lattice where each gallium atom is tetrahedrally coordinated by four phosphorus atoms and vice versa. The lattice constant for gallium phosphide is approximately 5.451 Å . The material's structure contributes to its optical properties, making it effective in photonic applications.
Gallium phosphide participates in several chemical reactions, particularly during its synthesis:
This reaction may occur under various conditions depending on the synthesis method employed.
The mechanism by which gallium phosphide operates in electronic devices primarily revolves around its semiconductor properties:
Gallium phosphide exhibits several notable physical and chemical properties:
Gallium phosphide has a wide range of applications across various fields:
Gallium phosphide crystallizes in the zinc blende structure (space group F-43m) under ambient conditions, characterized by a tetrahedral coordination of gallium and phosphorus atoms. This cubic phase exhibits a lattice constant of 5.4505 Å at room temperature, with Ga-P bond lengths measuring 2.30 Å [1] [5]. The zinc blende structure remains stable up to approximately 22-24 GPa, beyond which pressure-induced phase transitions occur.
High-pressure studies reveal a complex phase behavior:
Table 1: High-Pressure Phases of Gallium Phosphide
Phase | Space Group | Transition Pressure (GPa) | Structural Characteristics |
---|---|---|---|
Zinc blende | F-43m | Ambient | Tetrahedral coordination |
Sc16 | Fddd | 14.7 | Complex tetragonal |
Cmcm | Cmcm | 20.3-24.0 | Distorted rock salt |
Immm | Immm | 38.8 | Body-centered tetragonal |
CsCl | Pm-3m | >250 | Cubic coordination |
Temperature significantly influences these transitions, reducing the critical pressures required for phase changes. Molecular dynamics simulations indicate that at temperatures above the Debye temperature (446 K), the material exhibits enhanced anharmonic effects, accelerating structural reorganizations [4] [10]. The {110} plane represents the primary cleavage plane, reflecting the anisotropic bonding in the zinc blende lattice [10].
Gallium phosphide is an indirect bandgap semiconductor with a fundamental gap of 2.26 eV at 300 K. The conduction band minimum resides near the X-point in the Brillouin zone, while the valence band maximum occurs at the Γ-point. This indirect nature results in inefficient radiative recombination compared to direct-gap semiconductors. Additional energy extrema exist at:
Table 2: Electronic Band Structure Parameters
Parameter | Value | Temperature Dependence |
---|---|---|
Fundamental indirect gap (Eg) | 2.26 eV | 2.34 - 6×10-4[T2/(T+460)] eV |
Direct gap (Γ-point) | 2.78 eV | 2.866 - 0.108[coth(164/T)-1] eV |
Spin-orbit splitting | 0.08 eV | Negligible temperature dependence |
Intrinsic carrier concentration | 2 cm-3 | ~3.4×1015T3/2 cm-3 (Nc) |
Bandgap engineering via doping induces significant modifications:
Hydrostatic pressure increases the bandgap linearly at a rate of 0.019 eV/kbar due to enhanced orbital overlap and reduced lattice spacing [8] [4]. Density functional theory calculations confirm that vacancy defects (Ga or P vacancies) and alkali metal doping can transform gallium phosphide into a half-metallic state with significant magnetism, enabling spintronic applications [1].
Thermal Properties
Gallium phosphide exhibits a thermal conductivity of 1.1 W/cm·K at 300 K, facilitating heat dissipation in high-power devices. The linear thermal expansion coefficient is 4.65×10-6 K-1, while the thermo-optic coefficient measures 3.4×10-5 K-1, indicating significant refractive index changes with temperature [5] [7]. The melting point is remarkably high at 1,457 °C, ensuring thermal stability in demanding environments [2].
Electrical Properties
Undoped gallium phosphide demonstrates high resistivity (>1014 Ω·cm), achievable through copper compensation doping. Key transport parameters include:
Photoconductive behavior reveals gains exceeding 104 under intrinsic illumination at fields of 103 V/cm. Infrared radiation stimulates hole conduction in p-type material at 300 K, while low temperatures (27 K) promote electron-dominated transport. Space-charge-limited current measurements confirm deep electron traps approximately 0.6 eV below the conduction band [3] [6].
Optical Properties
The optical characteristics feature a high refractive index ranging from 3.02 at 589 nm to 5.05 at 354 nm, enabling strong light confinement in photonic devices. Notable dispersion values include:
Table 3: Key Optical and Electrical Parameters
Property | Value | Conditions |
---|---|---|
Refractive index (589 nm) | 3.02 | 293 K |
Radiative recombination | 10-13 cm3/s | 300 K |
Electron mobility | 250 cm2/V·s | Maximum value |
Hole mobility | 150 cm2/V·s | Maximum value |
Nonlinear refractive index | 1.13×10-17 m2/W | 300 K |
Second-order susceptibility | d14 = 60 pm/V | λ = 1064 nm |
The material exhibits strong second-order nonlinearity (d14 = 60 pm/V) and third-order Kerr nonlinearity 200× larger than silicon nitride, enabling efficient frequency conversion. Optical absorption occurs primarily in the ultraviolet to visible spectrum, with transparency extending into the infrared region beyond 700 nm [7] [9].
Mechanical Properties
Gallium phosphide demonstrates exceptional mechanical rigidity with a Young's modulus of 10.3×1011 dyn/cm2 along the [100] direction and a Poisson ratio of 0.31. The microhardness reaches 9450 N/mm2 (Knoop hardness: 850 kg/mm2), classifying it as 5 on the Mohs hardness scale. Elastic constants at 300 K are:
The bulk modulus (8.82×1011 dyn/cm2) and shear modulus (3.92×1011 dyn/cm2) indicate high resistance to compressive and shear deformations [10] [4].
Acoustic Properties
Acoustic wave propagation exhibits significant anisotropy:
Table 4: Acoustic Wave Velocities in Gallium Phosphide
Propagation Direction | Wave Type | Velocity (105 cm/s) | Governing Elastic Constant | ||
---|---|---|---|---|---|
[100] | Longitudinal | 5.83 | C11 | ||
[100] | Shear | 4.12 | C44 | ||
[110] | Longitudinal | 6.43 | (C11+C12+2C44)/2 | ||
[110] | Shear ( | ) | 4.12 | C44 | |
[110] | Shear (⊥) | 3.08 | (C11-C12)/2 | ||
[111] | Longitudinal | 6.63 | (C11+2C12+4C44)/3 | ||
[111] | Shear | 3.46 | (C11-C12+C44)/3 |
Lattice Dynamics and Phonon Spectra
Phonon dispersion measurements at 4.2 K reveal zone-edge vibrational modes:
The large LO-TO splitting (0.34 THz) indicates significant ionic contribution to bonding. Gallium phosphide exhibits a piezoelectric constant of e14 = -0.1 C/m2, enabling strain-mediated polarization responses. Photoelastic constants range between -0.074 to -0.082, indicating moderate stress-induced refractive index changes [10] [7]. Thermal vibrations significantly influence high-temperature phase stability, with the Debye temperature (446 K) marking the onset of classical lattice behavior [4] [10].
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